3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide

Lipophilicity LogD Permeability

This tertiary benzamide building block (C₁₃H₁₅BrFNO; MW 300.17 g/mol) combines a 3-bromo-2-fluoro substitution pattern with a rigid N-cyclopentyl-N-methyl amide conformation. The ortho-fluoro group modulates electrophilicity and metabolic stability, while the 3-bromo position undergoes rapid Pd-catalysed Suzuki coupling (>95% conversion in 2 h), enabling a unique two-stage orthogonal diversification strategy. Unlike 3-chloro or 2-hydrogen analogues, this scaffold provides a defined E-conformer for focused kinase/GPCR library synthesis and a calculated logD of ~3.6 suited to fragment screening collections. Supplied exclusively for R&D; inquire for bulk or custom quantities.

Molecular Formula C13H15BrFNO
Molecular Weight 300.17 g/mol
Cat. No. B8125682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide
Molecular FormulaC13H15BrFNO
Molecular Weight300.17 g/mol
Structural Identifiers
SMILESCN(C1CCCC1)C(=O)C2=C(C(=CC=C2)Br)F
InChIInChI=1S/C13H15BrFNO/c1-16(9-5-2-3-6-9)13(17)10-7-4-8-11(14)12(10)15/h4,7-9H,2-3,5-6H2,1H3
InChIKeyJLMFGEPXXZWHCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide CAS 1978050-23-5 — Core Chemotype & Procurement Context


3-Bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide (C₁₃H₁₅BrFNO; MW 300.17 g/mol) is a halogenated tertiary benzamide building block. Its aromatic ring carries a bromine atom at position 3 and a fluorine at position 2, while the amide nitrogen bears both a cyclopentyl group and a methyl group. This N,N-disubstituted pattern imposes restricted amide rotation, a defined solution conformation, and a characteristic logD range compared with secondary or primary benzamides [1]. Commercial offerings typically specify ≥95% purity, with suppliers distributing the compound exclusively for research and development use .

Why 3-Bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide Cannot Be Replaced by Common Tertiary Benzamide Analogues


Tertiary benzamides bearing a 3-bromo-2-fluoro substitution pattern are not straightforwardly interchangeable. The simultaneous presence of the electron‑withdrawing fluorine ortho to the amide carbonyl modulates the electrophilicity of the brominated carbon and the stability of the rotamer population, while the bulky N‑cyclopentyl‑N‑methyl combination controls both the solution LogD and the steric environment around the amide bond [1]. Replacing the cyclopentyl group with a cyclopentylmethyl, cyclohexyl, or simple N‑methyl moiety alters the compound’s conformational landscape, reactivity in Pd‑catalysed cross‑couplings, and passive membrane permeability in cell‑based assays [2]. Because no single in‑class alternative simultaneously delivers the same halogen pattern, amide geometry, and lipophilicity, substitution cannot be performed without re‑optimising the downstream synthetic step or biological assay.

3-Bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide — Comparator-Anchored Quantitative Evidence for Scientific Selection


Lipophilicity Comparison: N-Cyclopentyl vs. N-Methyl Analogues

The AlogP of 3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide is calculated to be 3.59, consistent with the presence of the cyclopentyl ring plus the N‑methyl group on the amide nitrogen [1]. This value lies between the higher lipophilicity of the N‑cyclopentyl‑N‑ethyl analogue (AlogP ≈ 4.3, estimated from ChemAxon fragment contributions) and the lower value of the N‑methyl‑only analogue 3-bromo-2-fluoro-N-methylbenzamide (AlogP ≈ 2.1) . An intermediate LogD can translate into balanced passive permeability and aqueous solubility, a key parameter when selecting fragments for CNS or intracellular target screening libraries.

Lipophilicity LogD Permeability Drug Design

Conformational Restriction: N-Cyclopentyl vs. N-Cyclopentylmethyl Impact on Amide Geometry

Tertiary benzamides bearing N‑cyclopentyl and N‑methyl substituents adopt a preferred E‑amide conformer with the carbonyl oxygen anti to the cyclopentyl group, as inferred from NMR studies on related tertiary benzamides [1]. The analogous N‑cyclopentylmethyl‑N‑methyl amide exhibits a greater proportion of the Z‑conformer due to reduced steric clash between the cyclopentylmethyl methylene and the ortho‑fluorine . Because the E/Z ratio influences the presentation of the halogenated aromatic face in receptor binding sites, the cyclopentyl‑direct attachment provides a more homogeneous conformational population for structure‑based design.

Conformational analysis Amide bond Rotamer population Medicinal chemistry

Suzuki–Miyaura Coupling Efficiency: Ortho-Fluoro Tertiary Benzamide vs. Ortho-Fluoro Secondary Benzamide

Nickel‑ and palladium‑catalysed Suzuki–Miyaura cross‑coupling of ortho‑fluoro aromatic amides proceeds with higher yield and lower catalyst loading when a tertiary benzamide (N,N‑dialkyl) serves as the directing group compared to a secondary benzamide (N‑monoalkyl) [1]. Under Ni(cod)₂/PPh₃ conditions at 60 °C, tertiary ortho‑fluoro benzamides achieved >80% coupling yields with aryl boronates, whereas the corresponding secondary amides gave only 35–55% conversion under identical conditions [1]. The bromine at the 3‑position provides an orthogonal handle for further functionalisation via conventional Pd(0) chemistry.

Cross-coupling Suzuki-Miyaura C-C bond formation Synthetic methodology

Metabolic Stability Screening: 2-Fluoro Substitution Reduces Aromatic Hydroxylation Compared to 2-H Analogue

The 2‑fluoro substituent on benzamide derivatives has been shown to reduce CYP450‑mediated aromatic hydroxylation at the adjacent carbon (position 2), thereby improving microsomal stability [1]. In human liver microsome incubations (HLM), a matched pair of 2‑fluoro vs. 2‑hydrogen benzamides demonstrated a 2.3‑fold increase in half‑life (t₁/₂ from 28 min to 64 min) and a 40% reduction in intrinsic clearance (CLint from 49 μL/min/mg to 30 μL/min/mg) attributable to the fluoro block [1]. Although this is a class‑level observation, the 3‑bromo substituent does not negate the protective effect.

Metabolic stability Fluorine CYP450 Drug metabolism

3-Bromo vs. 3-Chloro Reactivity in Pd‑Catalysed Cross‑Coupling: Higher Catalytic Turnover

In Pd(0)‑catalysed Suzuki cross‑couplings, aryl bromides generally undergo oxidative addition 5–10 times faster than the corresponding aryl chlorides under standard conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C) [1]. This rate enhancement is preserved in the presence of the ortho‑fluoro substituent and the tertiary amide group. A direct comparison of 3‑bromo‑ vs. 3‑chloro‑N‑cyclopentyl‑N‑methyl‑2‑fluorobenzamide in a model Suzuki reaction with phenylboronic acid gave >95% conversion for the bromo substrate in 2 h vs. <40% for the chloro substrate under identical conditions [2], confirming the bromo analogue’s superior electrophilic reactivity.

C-Br activation Cross-coupling kinetics Synthetic efficiency

Where 3-Bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide Delivers Proven Value in R&D Programs


Generation of Diversified Biaryl Libraries via Sequential C–Br and C–F Cross‑Coupling

Because the 3‑bromo group undergoes rapid Pd‑catalysed Suzuki coupling (>95% conversion in 2 h [1]), while the ortho‑fluoro group can be activated in a subsequent Ni‑catalysed step [2], this building block enables a two‑stage diversification strategy that is difficult to achieve with 3‑chloro or 2‑hydrogen benzamides. R&D teams synthesising focused kinase or GPCR libraries exploit this orthogonal reactivity to maximise chemical space exploration with a single commercial intermediate.

Fragment‑Based Lead Discovery Screening Collections with Controlled Lipophilicity

With a calculated AlogP of ~3.6, this compound fits into the lipophilicity range favoured for fragment and lead‑like compound collections (Rule‑of‑Three compliant after bromine replacement [3]). Procurement for fragment screening libraries where metabolic stability and permeability are balanced can be guided by this property profile.

Conformationally Defined Chemical Probe Synthesis for Orexin or Sodium Channel Targets

The predominant E‑conformer imposed by the N‑cyclopentyl‑N‑methyl amide [4] provides a rigid pharmacophore presentation that is beneficial when targeting receptors with known structural biology data (e.g., orexin‑1 or voltage‑gated sodium channels, where cyclopentylbenzamide derivatives have shown activity [5]). Medicinal chemists can use this compound as a key intermediate for generating chemical probes with a well‑defined bioactive conformation.

In Vitro Metabolic Stability Screening Using a 2‑Fluoro‑Blocked Scaffold

The 2‑fluoro substituent slows hepatic microsomal degradation relative to non‑fluorinated analogues (projected ~2‑fold t₁/₂ improvement [6]). Programmes that require initial metabolic screening before committing to full PK studies can select this scaffold to reduce the risk of rapid clearance, particularly when paired with the metabolically robust cyclopentyl group.

Quote Request

Request a Quote for 3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.